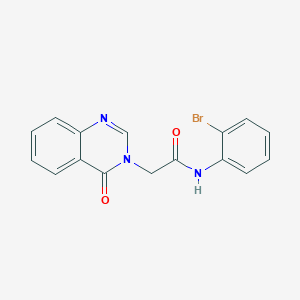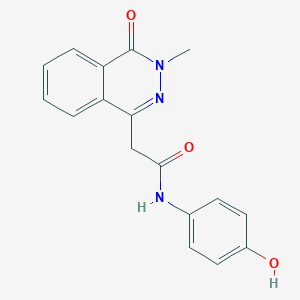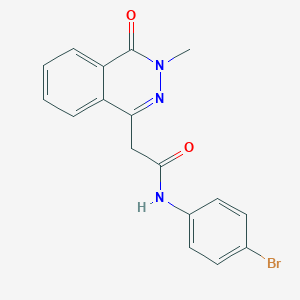![molecular formula C18H16BrNO3 B277623 5-bromo-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277623.png)
5-bromo-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the indole family. It is a synthetic compound that has been widely used in scientific research for its unique properties.
Mécanisme D'action
The mechanism of action of 5-bromo-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to interact with metal ions such as copper, iron, and zinc, leading to the formation of a complex. This complex can then undergo a photochemical reaction, leading to the generation of reactive oxygen species that can cause cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one are not fully understood. However, it has been shown to have potential anti-cancer activity and can induce cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its unique properties, such as its ability to detect metal ions and its potential anti-cancer activity. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the research of 5-bromo-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its mechanism of action and its potential use as a photosensitizer in photodynamic therapy for the treatment of cancer. Another direction is to explore its potential as a starting material for the synthesis of other compounds with potential biological activity. Additionally, further research can be conducted to investigate its potential as a fluorescent probe for the detection of other metal ions.
Méthodes De Synthèse
The synthesis of 5-bromo-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves several steps. The first step involves the reaction of 4-methylacetophenone with ethyl acetoacetate in the presence of sodium ethoxide to form 4-methyl-3-oxo-3-phenylbutanoic acid ethyl ester. The second step involves the reaction of 4-methyl-3-oxo-3-phenylbutanoic acid ethyl ester with hydrazine hydrate to form 4-methyl-3-hydrazino-3-phenylbutanoic acid ethyl ester. The third step involves the reaction of 4-methyl-3-hydrazino-3-phenylbutanoic acid ethyl ester with 5-bromo-2-hydroxybenzaldehyde to form 5-bromo-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one.
Applications De Recherche Scientifique
5-bromo-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been widely used in scientific research for its unique properties. It has been used as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. It has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, it has been used as a starting material for the synthesis of other compounds with potential biological activity.
Propriétés
Formule moléculaire |
C18H16BrNO3 |
|---|---|
Poids moléculaire |
374.2 g/mol |
Nom IUPAC |
5-bromo-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]indol-2-one |
InChI |
InChI=1S/C18H16BrNO3/c1-11-3-5-12(6-4-11)16(21)10-18(23)14-9-13(19)7-8-15(14)20(2)17(18)22/h3-9,23H,10H2,1-2H3 |
Clé InChI |
KNHJOJKNVHIUNX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)C)O |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B277543.png)





![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate](/img/structure/B277560.png)
![N-(2-naphthyl)-2-(1,1,3-trioxo(2-hydrobenzo[d]isothiazol-2-yl))acetamide](/img/structure/B277562.png)



![2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B277575.png)